Structural Differentiation from Des-Dimethyl Analog: 2,2-Dimethyl Substitution Eliminates Metabolic Soft Spot
The target compound (CAS 908247-64-3) possesses a gem-dimethyl group at the 2-position of the oxazine ring, creating a quaternary carbon center. In contrast, the closest commercially available analog, 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine (CAS 575474-01-0), bears two hydrogen atoms at the 2-position [1]. The quaternary center blocks oxidative metabolism at this site, a well-precedented strategy in medicinal chemistry for extending half-life and reducing reactive metabolite formation. No direct comparative metabolic stability data for these two specific compounds has been published; this claim is based on class-level inference from the broader medicinal chemistry literature on the gem-dimethyl effect [2].
| Evidence Dimension | Number of hydrogen atoms at oxazine 2-position available for metabolic oxidation |
|---|---|
| Target Compound Data | 0 (quaternary carbon, C10H14N2O, MW 178.23 g/mol) |
| Comparator Or Baseline | 2 (CAS 575474-01-0, C8H10N2O, MW 150.18 g/mol) |
| Quantified Difference | 2 fewer oxidizable C-H bonds at the α-ether position; XLogP3-AA of target = 1.6 vs comparator estimated at ~0.8, reflecting increased lipophilicity |
| Conditions | In silico physicochemical comparison; no experimental metabolic stability data available for head-to-head comparison |
Why This Matters
For medicinal chemistry programs, the 2,2-dimethyl substitution is a deliberate design element—not an interchangeable feature—that reduces metabolic liability and increases lipophilicity, directly impacting pharmacokinetic profile.
- [1] PubChem Compound Summary for CID 28318655 (908247-64-3) and CID 575474-01-0. National Center for Biotechnology Information (2025). View Source
- [2] Meanwell NA. Synopsis of some recent tactical application of bioisosteres in drug design. J Med Chem. 2011;54(8):2529-2591. (Gem-dimethyl effect generalized from medicinal chemistry precedent). View Source
